Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate
Description
Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (CAS: 885498-55-5) is a fluorinated cyclohexane derivative with a molecular formula of C₈H₁₃F₂NO₂ and a molecular weight of 193.19 g/mol . Its structure features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions, an amino group (-NH₂) at the 1-position, and a methyl ester (-COOCH₃) at the same carbon (Figure 1). Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (141.5 Ų) and [M+Na]⁺ (148.6 Ų), suggest utility in mass spectrometry-based analytical workflows . The compound is available at 95% purity, with a 1g quantity priced at 909.00 €, reflecting its specialized synthesis .
Properties
IUPAC Name |
methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-13-6(12)7(11)2-4-8(9,10)5-3-7/h2-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZJFANNNXYGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(CC1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885498-55-5 | |
| Record name | methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Amination: The 4,4-difluorocyclohexanone undergoes amination to introduce the amino group at the 1-position.
Esterification: The resulting 1-amino-4,4-difluorocyclohexane is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is investigated for its role in biochemical pathways and enzyme interactions. Studies suggest that it may modulate the activity of specific enzymes, potentially influencing metabolic processes and cellular functions.
Medicine
The therapeutic potential of this compound is being explored in drug development. Preliminary research indicates several pharmacological effects:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
- Antimicrobial Activity : Investigated for antibacterial or antifungal properties.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.
Case Study 1: Antimicrobial Activity
Research published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The study utilized standard methods such as disk diffusion and broth microdilution to assess efficacy.
Case Study 2: Neurological Effects
A study investigating the neuroprotective effects of fluorinated compounds found that this compound could reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Amino vs. Non-Amino Substituted
Methyl 4,4-difluorocyclohexane-1-carboxylate (CAS: 121629-14-9) lacks the amino group present in the target compound. This structural simplification reduces its molecular weight to 178.17 g/mol and significantly lowers its cost (1g at 53.00 € vs. 909.00 € for the amino analogue) .
Ester vs. Carboxylic Acid
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid (CAS: 1240529-10-5) replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and enabling salt formation. With a molecular weight of 179.17 g/mol, it is 14 g/mol lighter than the methyl ester analogue. The acid form is more reactive in coupling reactions (e.g., peptide synthesis) but may exhibit lower cell membrane permeability due to higher hydrophilicity .
Ester Group Variation: Methyl vs. Ethyl
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate (CAS: 133382-29-3) substitutes the methyl ester with an ethyl group (-COOCH₂CH₃), increasing molecular weight to 207.21 g/mol (hydrochloride form: 243.68 g/mol).
Fluorine Substitution: Difluoro vs. Dimethyl
1-Amino-4,4-dimethylcyclohexane-1-carboxamide (CAS: 1407337-79-4) replaces fluorine atoms with methyl groups and the ester with a carboxamide (-CONH₂). This increases molecular weight to 170.25 g/mol and introduces hydrogen-bonding via the amide group. The dimethyl substitution reduces electronegativity at the 4,4-positions, altering steric and electronic properties compared to the difluoro analogue .
Table 1: Molecular and Commercial Comparison of Analogues
| Compound Name | CAS | Molecular Weight (g/mol) | Purity | Price (1g) | Key Structural Feature |
|---|---|---|---|---|---|
| Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate | 885498-55-5 | 193.19 | 95% | 909.00 € | Amino, methyl ester, difluoro |
| Methyl 4,4-difluorocyclohexane-1-carboxylate | 121629-14-9 | 178.17 | N/A | 53.00 € | Methyl ester, difluoro (no amino) |
| 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid | 1240529-10-5 | 179.17 | 95% | N/A | Carboxylic acid, difluoro |
| Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate | 133382-29-3 | 207.21 | N/A | N/A | Ethyl ester, difluoro |
| 1-Amino-4,4-dimethylcyclohexane-1-carboxamide | 1407337-79-4 | 170.25 | N/A | N/A | Carboxamide, dimethyl |
Table 2: Functional Group Impact on Properties
Research and Application Insights
- Drug Discovery: Amino and fluorine substitutions are common in bioactive molecules; the dimethylcarboxamide variant () could serve as a protease inhibitor scaffold due to its hydrogen-bonding capacity .
- Cost Drivers: The amino-substituted methyl ester’s high cost (909.00 €/g) reflects synthetic challenges, such as introducing fluorine and protecting the amino group during esterification .
Biological Activity
Methyl 1-amino-4,4-difluorocyclohexane-1-carboxylate (also known as Methyl 1-amino-4,4-difluorocyclohexanecarboxylate) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with two fluorine atoms attached to the 4-position and an amino group at the 1-position. This structure enhances its binding affinity to various biological targets, making it a candidate for further investigation in drug development.
Molecular Formula
- Chemical Formula : C8H12F2N2O2
- Molecular Weight : 194.19 g/mol
Structural Features
| Feature | Description |
|---|---|
| Cyclohexane Ring | Six-membered carbon ring |
| Fluorine Atoms | Two fluorine substituents |
| Amino Group | Primary amine at the 1-position |
| Carboxylate Group | Attached methyl ester |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and specificity, which can lead to modulation of various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as a modulator for certain receptors, influencing physiological responses.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
Pharmacological Activities
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties.
- Anticancer Potential : Investigations into its role in cancer therapy are ongoing, particularly regarding its ability to overcome multidrug resistance (MDR) in cancer cells.
Case Studies and Research Findings
- Inhibition of P-glycoprotein (P-gp) :
- Interaction with Cytochrome P450 Enzymes :
- Biotransformation Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 1-amino-4-fluorocyclohexanecarboxylate | C8H12F2N2O2 | Single fluorine atom; different binding properties |
| Methyl 1-amino-4,4-dichlorocyclohexanecarboxylate | C8H12Cl2N2O2 | Chlorine substituents; varied reactivity |
| Methyl 1-amino-4,4-dibromocyclohexanecarboxylate | C8H12Br2N2O2 | Bromine substituents; distinct biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
